molecular formula C24H25ClN2O2 B3452980 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B3452980
M. Wt: 408.9 g/mol
InChI Key: RMCQYBWYIYKNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine is a compound belonging to the piperazine class of chemicals Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methoxybenzyl chloride.

    Formation of Intermediate: The 4-chlorophenol is reacted with 3-bromobenzyl chloride to form 3-(4-chlorophenoxy)benzyl chloride.

    Piperazine Formation: The intermediate is then reacted with 4-methoxybenzylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential as an anti-allergic agent and other therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate biological pathways and exert its effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but differs in the substitution pattern on the piperazine ring.

    1-(4-Methoxyphenyl)piperazine: Similar in structure but lacks the chlorophenoxy group.

Uniqueness

1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-28-22-11-7-21(8-12-22)27-15-13-26(14-16-27)18-19-3-2-4-24(17-19)29-23-9-5-20(25)6-10-23/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCQYBWYIYKNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-(4-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.